molecular formula C8H8N2OS B104352 2-Amino-6-methoxybenzothiazole CAS No. 1747-60-0

2-Amino-6-methoxybenzothiazole

Cat. No. B104352
CAS RN: 1747-60-0
M. Wt: 180.23 g/mol
InChI Key: KZHGPDSVHSDCMX-UHFFFAOYSA-N
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Description

2-Amino-6-methoxybenzothiazole is a fine off-white to light tan powder . It is an intermediate used to prepare novel series of Schiff bases and 4-thiazolidinones . It is also used in the synthesis of 2-cyano-6-methoxybenzothiazole .


Synthesis Analysis

Benzothiazole derivative has been synthesized by simple condensation of benzothiazole with chloroethylacetate and further treated with hydrazine hydrate to obtain hydrazino benzothiazole . The compounds were characterized by elemental analysis IR, 1H- NMR spectroscopy and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-methoxybenzothiazole can be represented by the formula C8H8N2OS . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Amino-6-methoxybenzothiazole undergoes Sandmeyer reaction on heating with isoamyl nitrite and CuBr 2 to yield 2-bromo-6-methoxybenzothiazole . It was used as a building block in the syntheses of novel series of Schiff bases and 4-thiazolidinones .


Physical And Chemical Properties Analysis

2-Amino-6-methoxybenzothiazole is insoluble in water . Its molecular weight is 180.23 g/mol . The compound is sensitive to exposure to light .

Scientific Research Applications

Organic Synthesis

“2-Amino-6-methoxybenzothiazole” is used as a building block in organic synthesis . It is a versatile compound that can be used to create a variety of other complex organic molecules.

Synthesis of Schiff Bases

This compound has been used in the synthesis of a novel series of Schiff bases . Schiff bases are an important class of compounds in medicinal chemistry, with potential applications in drug discovery.

Synthesis of 4-Thiazolidinones

“2-Amino-6-methoxybenzothiazole” is also used in the synthesis of 4-thiazolidinones . 4-Thiazolidinones are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Synthesis of 2-Cyano-6-methoxybenzothiazole

This compound is used in the synthesis of 2-cyano-6-methoxybenzothiazole , which is a key intermediate for the synthesis of other complex organic molecules.

Synthesis of Firefly Luciferin

Interestingly, “2-Amino-6-methoxybenzothiazole” is used in the synthesis of firefly luciferin . Firefly luciferin is the light-emitting compound found in fireflies, and its synthetic version is widely used in bioluminescence imaging.

Research Use

The compound is marked as “Research Use Only” (RUO), indicating its primary use in scientific research .

Mechanism of Action

Safety and Hazards

This compound may be harmful by ingestion, inhalation or skin absorption. It may cause irritation. When heated to decomposition it emits toxic fumes of carbon monoxide, carbon dioxide, sulfur oxides and nitrogen oxides . It is probably combustible .

Future Directions

The future directions of 2-Amino-6-methoxybenzothiazole research could involve further exploration of its biological activities, such as its interaction with DNA , and its potential applications in the synthesis of novel series of Schiff bases and 4-thiazolidinones .

properties

IUPAC Name

6-methoxy-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)
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InChI Key

KZHGPDSVHSDCMX-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N
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Molecular Formula

C8H8N2OS
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
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Record name 2-amino-6-methoxybenzothiazole
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Related CAS

63589-17-3 (sulfate[1:1])
Record name 2-Amino-6-methoxybenzothiazole
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DSSTOX Substance ID

DTXSID9024485
Record name 6-Methoxy-2-benzothiazolamine
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Molecular Weight

180.23 g/mol
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Physical Description

2-amino-6-methoxybenzothiazole is a fine off-white to light tan powder. (NTP, 1992), Off-white to light tan solid; [CAMEO] Powder; [Alfa Aesar MSDS]
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Record name 2-Amino-6-methoxybenzothiazole
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Boiling Point

464 °F at 760 mmHg (decomposes) (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Product Name

2-Amino-6-methoxybenzothiazole

CAS RN

1747-60-0
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
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Melting Point

329 to 333 °F (NTP, 1992)
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

The title compound 162 was obtained following the procedure described in J. Med. Chem., 1979, 22 (1), 28-32, starting from 2-amino-6-methoxybenzothiazole (93% yield). 1H NMR: (DMSO-d6) δ(ppm): 9.63 (bs, 1H), 7.91 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.0 Hz, 2H), 7.55-7.51 (m, 2H), 6.98 (d, J=8.8 Hz, 1H), 4.28 (q, J=6.8 Hz, 2H), 3.79 (s, 3H), 1.32 (t, J=7.2 Hz, 3H). m/z: 372.3 (MH+).
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Synthesis routes and methods II

Procedure details

182 parts of p-methoxyphenyl-thiourea are suspended in ethylene chloride, and dehydrated, as described in Example 1. 35.5 parts of chlorine gas are then passed in over 1 hour at 20° C., but without addition of bromine. After stirring for a further hour, 6 parts of bromine are added, the mixture is heated to 40° C., and a further 35.5 parts of chlorine gas are introduced at this temperature over one hour. The reaction product is isolated as described in Example 1. 168 parts of 6-methoxy-2-amino-benzothiazole of melting point 160°-163° C. are thus obtained, corresponding to 93% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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